3-Fluorobenzyl isothiocyanate
Overview
Description
3-Fluorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6FNCS. It is a colorless to yellowish liquid with a pungent odor. This compound is widely used in organic chemistry, medicinal chemistry, and industrial chemistry due to its reactivity and versatility .
Biochemical Analysis
Biochemical Properties
3-Fluorobenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, potentially affecting the metabolism of other compounds. Additionally, this compound can interact with proteins involved in the antioxidant response, such as glutathione S-transferase, which plays a role in detoxification processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce oxidative stress in cells, leading to the activation of signaling pathways involved in cell survival and apoptosis. This compound has been observed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound can modulate gene expression, particularly genes involved in the antioxidant response and detoxification processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to cysteine residues in proteins, leading to the formation of covalent adducts. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, this compound can modulate the expression of genes involved in the antioxidant response by activating the Nrf2 pathway, which leads to the induction of phase II detoxification enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been shown to result in sustained activation of antioxidant response pathways and prolonged inhibition of cancer cell growth. The stability and efficacy of the compound can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have chemopreventive effects, reducing the incidence of chemically induced tumors. At higher doses, this compound can exhibit toxic effects, including liver toxicity and oxidative stress. The threshold for these adverse effects varies depending on the animal model and the specific experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and excretion. This compound can also modulate the activity of enzymes involved in the metabolism of other compounds, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can affect its ability to interact with target proteins and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzyl isothiocyanate can be synthesized through several methods:
From 3-Fluorobenzyl Alcohol: One common method involves the reaction of 3-fluorobenzyl alcohol with thiophosgene under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of safer and more efficient reagents and conditions. For example, the reaction of 3-fluorobenzylamine with phenyl isothiocyanate in the presence of a solvent like dimethylbenzene under nitrogen protection has been reported to yield high purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Common solvents include dimethylbenzene and other non-polar solvents.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Isothiocyanate Adducts: Formed from addition reactions with compounds containing active hydrogen atoms.
Scientific Research Applications
3-Fluorobenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals and as a reagent in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluorobenzyl isothiocyanate involves its reactivity with nucleophiles. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. For example, it can induce oxidative stress and apoptosis in cancer cells by activating the Nrf2 pathway .
Comparison with Similar Compounds
Benzyl Isothiocyanate: Similar structure but lacks the fluorine atom.
Phenyl Isothiocyanate: Similar isothiocyanate group but attached to a phenyl ring instead of a benzyl group.
Uniqueness: 3-Fluorobenzyl isothiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1-fluoro-3-(isothiocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKNPKNHNFDGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371962 | |
Record name | 3-Fluorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63351-94-0 | |
Record name | 3-Fluorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63351-94-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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